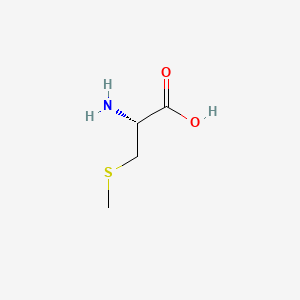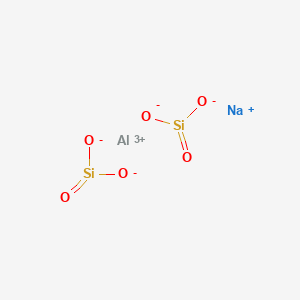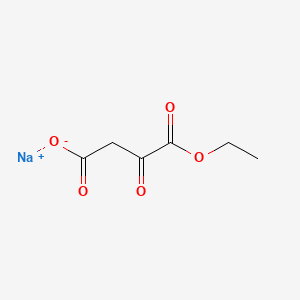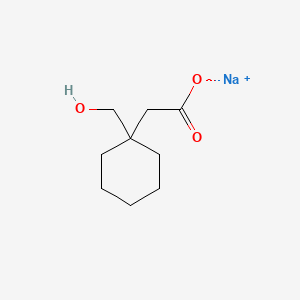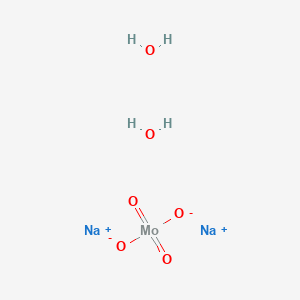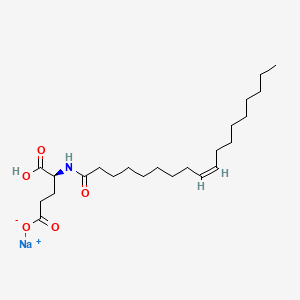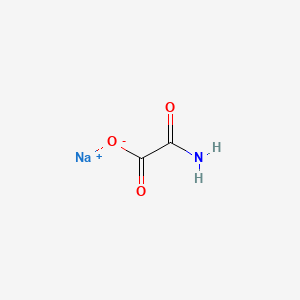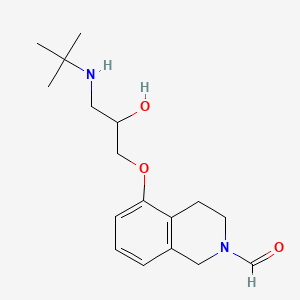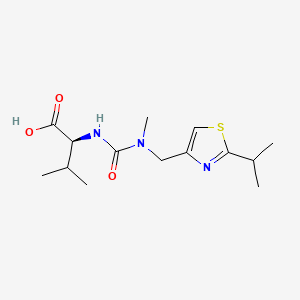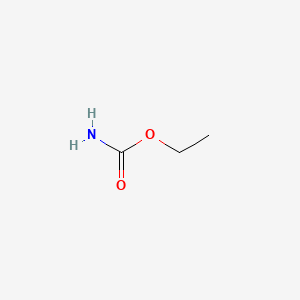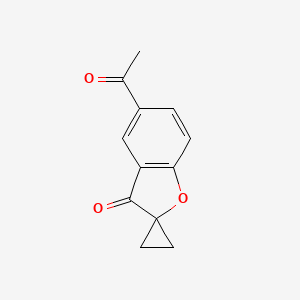
Spizofurone
概要
説明
Spizofurone, also known as AG-629, is a spirobenzofuranone derivative. It was patented by Japan’s largest pharmaceutical company, Takeda Chemical Industries, Ltd., as an anti-ulcer agent .
Synthesis Analysis
The synthesis of Spizofurone involves several steps. Compounds were synthesized to evaluate the SAR in 5-(2-ethenyl substituted)-3(2H)-furanones. Electron-withdrawing substituents on the aromatic ring gave 2-3-fold higher activity .Molecular Structure Analysis
The molecular formula of Spizofurone is C12H10O3 . The IUPAC name is 5-acetylspiro [1-benzofuran-2,1’-cyclopropane]-3-one . The canonical SMILES representation is CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 .Physical And Chemical Properties Analysis
Spizofurone has a molecular weight of 202.21 g/mol . Its exact mass is 202.06 . The percent composition is C 71.28%, H 4.98%, O 23.74% .科学的研究の応用
Anti-Ulcer Activity
Spizofurone has been studied for its potential anti-ulcer activity. It has shown promising results in inhibiting acute gastric ulcerations induced by various substances such as ethanol, HCl, aspirin, and indomethacin . The compound was found to be effective when administered orally or intraperitoneally .
Cytoprotection
In addition to its anti-ulcer properties, Spizofurone has also been investigated for its cytoprotective effects. The compound has shown potential in protecting cells from damage caused by various factors .
Inhibition of Gastric Antral Ulcers
Spizofurone has demonstrated significant inhibitory activity on indomethacin-induced gastric antral ulcers in rats . This suggests that the compound could potentially be used in the treatment of this type of ulcer .
Drug Development
Spizofurone is being studied as a small molecule drug with potential therapeutic applications in various diseases . The compound is currently in the preclinical phase of development .
Synthesis of Furo-Pyranones
The molecular structure of Spizofurone includes a furo-pyranone framework, which is present in various biologically potent natural products and un-natural small molecules . This makes Spizofurone a valuable target in synthetic organic chemistry and medicinal chemistry .
Study of Structure-Activity Relationships (SAR)
Spizofurone has been used in studies to evaluate the Structure-Activity Relationships (SAR) in 5- (2-ethenyl substituted)-3 (2H)-furanones . These studies help in understanding how the structure of a molecule affects its biological activity .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Spizofurone is primarily targeted towards the gastric mucosa . The gastric mucosa is the mucous membrane layer of the stomach which contains the glands and the gastric pits. It plays a vital role in digestion, and its health and integrity are essential for the normal functioning of the stomach .
Biochemical Pathways
Given its similarity to prostaglandin e2 in terms of mechanism of action , it can be inferred that Spizofurone might influence the prostaglandin synthesis pathways. Prostaglandins are known to play a key role in the protection of the gastric mucosa, and any alteration in their synthesis can lead to various gastric conditions .
Pharmacokinetics
It is known that spizofurone can be administered orally , suggesting that it is well-absorbed in the gastrointestinal tract. The impact of these properties on the bioavailability of Spizofurone remains to be studied.
Result of Action
The primary result of Spizofurone’s action is the prevention of gastric ulcers . By increasing the blood flow to the gastric mucosa, Spizofurone promotes the healing of ulcers . In animal models, Spizofurone has been shown to inhibit gastric antral ulcers induced by indomethacin .
特性
IUPAC Name |
5-acetylspiro[1-benzofuran-2,1'-cyclopropane]-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(13)8-2-3-10-9(6-8)11(14)12(15-10)4-5-12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETMGIIITGNLAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC3(C2=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868144 | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spizofurone | |
CAS RN |
72492-12-7 | |
| Record name | 5-Acetylspiro[benzofuran-2(3H),1′-cyclopropan]-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72492-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spizofurone [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072492127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylspiro(benzofuran-2(3H),1'-cyclopropan)-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SPIZOFURONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F21T5G3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Spizofurone in treating ulcers?
A1: Research suggests that Spizofurone exerts its anti-ulcer effect primarily by increasing gastric mucosal blood flow. This enhanced blood flow is thought to contribute to the protection and healing of the gastric mucosa. []
Q2: How does Spizofurone compare to other anti-ulcer drugs like Cimetidine in preclinical models?
A2: Studies in animal models demonstrate that Spizofurone exhibits synergistic effects when used in combination with Cimetidine, a histamine H2-receptor antagonist. [] This suggests a potential for combination therapy to enhance ulcer treatment efficacy.
Q3: Does Spizofurone share a similar mechanism of action with Prostaglandin E2 in treating ulcers?
A3: Both Spizofurone and Prostaglandin E2 have demonstrated a similar ability to counteract the negative effects of indomethacin on gastric mucosal blood flow in canine models. [] Indomethacin is known to induce gastric ulcers by reducing mucosal blood flow. This suggests that both agents may share a similar pathway in promoting ulcer healing, but further research is needed to confirm this.
Q4: Has the structure-activity relationship of Spizofurone and related compounds been explored?
A4: Yes, extensive structure-activity relationship (SAR) studies have been conducted on Spizofurone analogs. Researchers found that introducing specific modifications, such as electron-withdrawing substituents on the aromatic ring and replacing the phenyl ring with heterocyclic nuclei, led to enhanced anti-ulcer activity in various models. []
Q5: Is there evidence that Spizofurone can prevent ulcer formation in stressful situations?
A5: Studies have shown that Spizofurone effectively inhibits gastric ulcers induced by water immersion stress in rats. [] This finding suggests that Spizofurone may have protective effects against stress-induced ulcers, which are often associated with decreased mucosal blood flow and impaired epithelial barrier function.
Q6: Does Spizofurone impact gastric acid secretion, a key factor in ulcer development?
A6: Research indicates that Spizofurone can decrease gastric acid secretion in pylorus-ligated rats. [] This effect may contribute to its overall anti-ulcer activity by reducing the acidic environment that can damage the gastric mucosa.
Q7: What is the impact of Spizofurone on ulcer healing compared to existing drugs?
A7: In animal models, Spizofurone demonstrated a significant acceleration in the healing of both acetic acid-induced ulcers and ulcers induced by other methods. [] Its efficacy in promoting ulcer healing was comparable to that of plaunotol, another anti-ulcer agent.
Q8: Are there any preclinical studies exploring the potential benefits of combining Spizofurone with other anti-ulcer agents?
A8: Preclinical research has explored the combined effects of Spizofurone with Roxatidine acetate hydrochloride, another anti-ulcer drug. [] This suggests ongoing research into potential synergistic effects or advantages of combining Spizofurone with other medications for ulcer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



